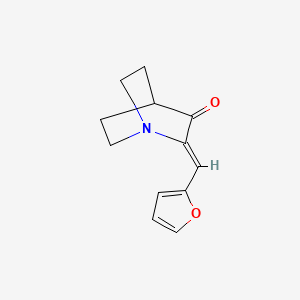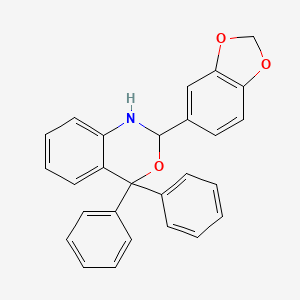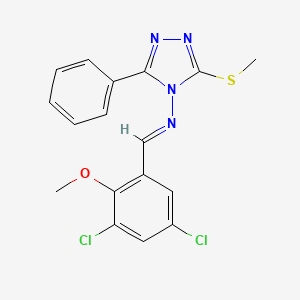
2-(2-furylmethylene)quinuclidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furylmethylene)quinuclidin-3-one is a chemical compound that has been studied for various applications, primarily in the field of polymer and material science. Its molecular structure and properties allow it to be used in the synthesis of various polymers and materials.
Synthesis Analysis
Several methods for synthesizing derivatives of 2-(2-furylmethylene)quinuclidin-3-one have been explored. For instance, Xu et al. (2015) described the electrochemical synthesis of donor–acceptor type π-conjugated polymers containing this moiety, emphasizing its role in creating materials with distinct electrochemical and optical properties (Xu et al., 2015). Additionally, Sridharan and Prasad (2011) discussed the synthesis of 2-furylmethylene-2,3,4,9-tetrahydrocarbazol-1-ones, providing insights into the utility of these compounds in creating various heteroannulated derivatives (Sridharan & Prasad, 2011).
Molecular Structure Analysis
Research by Santini et al. (1995) focused on the molecular structure and conformation of geometric isomers of 2-(2-phenylbenzylidene)-3-quinuclidinone, providing valuable insights into the structural properties of related compounds (Santini et al., 1995).
Chemical Reactions and Properties
The compound's involvement in various chemical reactions has been documented. For instance, Kossmehl et al. (1994) discussed the electrochemical synthesis of poly[trans-1,2-di(2-furyl)ethylene] from derivatives of 2-(2-furylmethylene)quinuclidin-3-one, highlighting its redox properties and electrochromic behavior (Kossmehl et al., 1994).
Physical Properties Analysis
The physical properties of materials and polymers derived from this compound are significant. The work by Xu et al. (2015) exemplifies this, detailing the optical properties and colorimetry of synthesized polymers (Xu et al., 2015).
Chemical Properties Analysis
Its chemical properties, particularly in relation to polymer synthesis and material science, are well-documented. For example, Rademacher et al. (2002) explored the molecular and electronic structure of diastereomeric quinuclidine derivatives, providing insights into its chemical behavior and interactions (Rademacher et al., 2002).
Wissenschaftliche Forschungsanwendungen
Transition Metal Complexes
Some studies have focused on the interaction of quinuclidine derivatives with transition metals. For example, the decomposition of transition metal tetrafluoroborates by strong base ligands including quinuclidine was investigated, suggesting potential applications in coordination chemistry and metal complex synthesis (Musgrave & Lin, 1973).
Superbases
Quinuclidine scaffolds have been used to develop superbases. A study screened various pyridine and quinuclidine derivatives to identify potential strong bases, which could have implications in organic synthesis and catalysis (Bachrach & Wilbanks, 2010).
Magnetic Refrigeration and Single-Molecule Magnet Behavior
Research on lanthanide complexes based on quinuclidine derivatives has shown applications in magnetic refrigeration and single-molecule magnet behavior, indicating potential uses in advanced materials science (Fang et al., 2018).
Electrochemical Oxidation
Quinuclidine has been used in electrochemical oxidation processes. A study demonstrated its use in the functionalization of unactivated C–H bonds, which is relevant in the field of green chemistry and sustainable industrial processes (Kawamata et al., 2017).
Molecular Interaction Studies
Investigations into the molecular interactions of quinuclidine with other compounds, such as trifluoromethane, provide insights into weak hydrogen bonding mechanisms, which are essential in understanding molecular structures and reactions (Gou et al., 2014).
Drug Carrier Applications
Studies have also explored the use of quinuclidine derivatives in drug delivery systems. For instance, the attachment of drugs to polyethylene glycols involved functionalization with compounds including quinuclidine (Zalipsky, Gilon & Zilkha, 1983).
Eigenschaften
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJEHXLQINNQQ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(2'-Furylmethylene)-3-oxoquinuclidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)
![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)


